(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound "(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one" is a heterocyclic molecule featuring a fused thiazolo-triazolone core modified with a (Z)-configured benzylidene group. Key structural elements include:
- A furan-2-yl ring substituted at the 5-position with a 4-bromophenyl group.
- A 3-chlorophenyl substituent at the 2-position of the thiazolo-triazolone scaffold.
- A conjugated methylidene linker, which adopts a Z-configuration, influencing molecular planarity and electronic properties .
This compound belongs to a class of thiazolo-triazolone derivatives synthesized via condensation reactions involving substituted benzaldehydes and thiazolidinone precursors, as described in analogous syntheses .
Properties
Molecular Formula |
C21H11BrClN3O2S |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-(3-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H11BrClN3O2S/c22-14-6-4-12(5-7-14)17-9-8-16(28-17)11-18-20(27)26-21(29-18)24-19(25-26)13-2-1-3-15(23)10-13/h1-11H/b18-11- |
InChI Key |
LKWWUTLHGBKZRB-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)Br)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)Br)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolo[3,2-b][1,2,4]triazole intermediates. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The industrial synthesis also focuses on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV light or heat.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that compounds with thiazole and triazole moieties often display significant antimicrobial , antifungal , and anticancer properties. The specific compound under discussion has been evaluated for its efficacy in various biological assays.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of thiazole and triazole derivatives. For instance, compounds similar to (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one have shown effectiveness against a range of bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents.
Anticancer Potential
The anticancer activity of thiazolo-triazole derivatives has also been explored. Studies indicate that these compounds can induce apoptosis in cancer cells, inhibit tumor growth, and may work synergistically with existing chemotherapeutic agents. This positions the compound as a candidate for further investigation in cancer therapeutics.
Synthesis and Characterization
The synthesis of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal highlighted the synthesis of various thiazole derivatives and their evaluation against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could be an effective antimicrobial agent .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of thiazole-containing compounds. In vitro assays demonstrated that similar triazole derivatives could significantly inhibit the proliferation of various cancer cell lines while showing minimal toxicity to normal cells. This supports the hypothesis that (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may possess valuable anticancer properties .
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparisons
Key Observations:
Substituent Position: The 3-chlorophenyl group at the 2-position (target compound) introduces steric and electronic effects distinct from 2-chlorophenyl (ortho-substituted analog in ) or 4-chlorophenyl derivatives . 4-Bromophenyl on the furan ring (target) vs.
Functional Group Effects :
Biological Activity
The compound (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly in the realms of antibacterial and anticancer effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 480.3 g/mol. The structure features a furan ring, a thiazole moiety, and various aromatic groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H14BrN3O2S |
| Molecular Weight | 480.3 g/mol |
| IUPAC Name | (5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one |
| SMILES | Cc(cc1)ccc1N(C(/C(/S1)=C/c2ccc(-c(cc3)ccc3Br)o2)=O)C1=S |
Synthesis
The synthesis of this compound typically involves multiple steps that include:
- Formation of the furan ring : Starting from commercially available precursors.
- Bromination : Introduction of the bromophenyl group.
- Thiazole formation : Cyclization reactions to create the thiazole structure.
- Final coupling : Condensation reactions to form the complete molecule under controlled conditions.
Antibacterial Activity
Research indicates that compounds containing furan and thiazole moieties exhibit significant antibacterial properties. For instance:
- A study demonstrated that derivatives similar to this compound showed activity against Escherichia coli and Staphylococcus aureus , two common bacterial pathogens .
- The thiazole derivatives were reported to have minimum inhibitory concentrations (MICs) lower than traditional antibiotics like streptomycin and tetracycline against multiple strains .
Anticancer Activity
The anticancer potential of thiazole-containing compounds has been explored extensively:
- In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines by disrupting cellular functions and promoting oxidative stress .
- The presence of halogenated phenyl groups may enhance the binding affinity to cancer-related targets, leading to increased efficacy in inhibiting tumor growth .
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated various thiazole derivatives against a panel of bacterial strains. The compound exhibited notable activity with zones of inhibition ranging from 25 mm to 30 mm against gram-positive and gram-negative bacteria .
- Anticancer Screening : In another case study focusing on cell viability assays, compounds structurally similar to this one showed IC50 values in the low micromolar range against several cancer cell lines, indicating promising therapeutic potential .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
